3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride” is a compound with the CAS Number: 945262-32-8 . It is a pale-yellow to yellow-brown solid and has a molecular weight of 164.21 .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .Molecular Structure Analysis
The molecular structure of the compound can be represented by the linear formula C8H12N4 . The InChI code for the compound is 1S/C8H12N4/c1-2-6(1)8-11-10-7-5-9-3-4-12(7)8/h6,9H,1-5H2 .Chemical Reactions Analysis
The compound has been used in the development of the piperazine-fused triazoles . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .Physical and Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 164.21 and its storage temperature is 2-8°C .Applications De Recherche Scientifique
Synthesis and Reactivity
Cyclocondensation Reactions : Desenko et al. (1998) explored cyclocondensation reactions involving [1,2,4]triazolo pyrimidines, providing insights into the synthesis of related compounds. This research could offer foundational knowledge for synthesizing 3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride derivatives (Desenko, Komykhov, Orlov, & Meier, 1998).
Antimicrobial Applications : The synthesis and evaluation of new Pyrazoline and Pyrazole derivatives for their antibacterial and antifungal activities were discussed by Hassan (2013), indicating the potential for related [1,2,4]triazolo[4,3-a]pyrazine compounds to be used in antimicrobial applications (Hassan, 2013).
Antitumor and Antimicrobial Activities : Riyadh (2011) highlighted the synthesis of enaminones leading to Pyrazoles with noted antitumor and antimicrobial activities. This suggests the heterocyclic core of 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine could be explored for similar biological activities (Riyadh, 2011).
Innovative Synthetic Methods
- Novel Synthesis Approaches : Lee et al. (1989) developed a novel method for synthesizing 8-oxo-3-thioxo-tetrahydro-[1,2,4]triazolo[4,3-a] pyrazines, showcasing innovative approaches to constructing the triazolopyrazine core. This research could offer new synthetic routes for the targeted compound (Lee, Kim, Um, & Park, 1989).
Potential for Drug Discovery
- P2X7 Receptor Antagonists : Letavic et al. (2017) discussed the preclinical characterization of 4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines as potent brain-penetrant P2X7 antagonists. This highlights the therapeutic potential of triazolopyrazines in drug discovery, suggesting a possible research direction for 3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride (Letavic et al., 2017).
Mécanisme D'action
Target of Action
The primary targets of EN300-27685212 are currently unknown. The compound is structurally related to a class of drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors , suggesting it may interact with similar targets. DPP-4 inhibitors are used in the treatment of type 2 diabetes, working by increasing insulin production and decreasing the production of glucagon in the pancreas .
Mode of Action
If it acts similarly to dpp-4 inhibitors, it would increase insulin production and decrease glucagon production in the pancreas . This would help regulate blood glucose levels, potentially making it useful in the treatment of type 2 diabetes.
Biochemical Pathways
If it acts as a DPP-4 inhibitor, it would affect the insulin signaling pathway, leading to increased insulin production and decreased glucagon production . This could have downstream effects on glucose metabolism, potentially improving glycemic control in individuals with type 2 diabetes.
Result of Action
If it acts as a DPP-4 inhibitor, it would likely result in increased insulin production and decreased glucagon production in the pancreas . This could lead to improved glycemic control in individuals with type 2 diabetes.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.2ClH/c1-2-6(1)8-11-10-7-5-9-3-4-12(7)8;;/h6,9H,1-5H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHJUIPVSHHTIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2CCNC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2551120-25-1 |
Source
|
Record name | 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.